Methyl 3-methylcyclobutene-1-carboxylate
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Overview
Description
1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester is an organic compound with the molecular formula C7H10O2. It is a member of the ester family, which are compounds formed by the reaction of an acid and an alcohol with the elimination of water. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester can be synthesized through various methods. One common method involves the esterification of 1-cyclobutene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1-Cyclobutene-1-carboxylic acid and methanol.
Reduction: 1-Cyclobutene-1-carboxylic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutene: A simple cycloalkene with similar structural features.
Methyl butyrate: Another ester with a similar functional group but different carbon skeleton.
Ethyl acetate: A commonly used ester with similar reactivity but different applications.
Uniqueness: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester is unique due to its specific ring structure and ester functional group, which confer distinct chemical and physical properties. Its reactivity and applications differ from those of other esters and cycloalkenes, making it valuable in specific research and industrial contexts .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 3-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h3,5H,4H2,1-2H3 |
InChI Key |
SGXVMULEQVCRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C1)C(=O)OC |
Origin of Product |
United States |
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